molecular formula C14H10Cl2N2O4 B14494932 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide CAS No. 64401-13-4

5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide

Cat. No.: B14494932
CAS No.: 64401-13-4
M. Wt: 341.1 g/mol
InChI Key: USUVXQSQDLXPRY-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C14H10Cl2N2O3S and a molecular weight of 357.217 g/mol . This compound is often used in early discovery research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide typically involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline. The process includes the formation of an amide bond through a condensation reaction. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit glucose uptake and oxidative phosphorylation, leading to a disruption of cellular energy production. This mechanism is particularly effective against certain types of parasites and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

64401-13-4

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-17(12-4-3-9(18(21)22)7-11(12)16)14(20)10-6-8(15)2-5-13(10)19/h2-7,19H,1H3

InChI Key

USUVXQSQDLXPRY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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